molecular formula C12H24N2O6S B1202685 Propionylcarnitine-taurine amide CAS No. 76932-34-8

Propionylcarnitine-taurine amide

Cat. No.: B1202685
CAS No.: 76932-34-8
M. Wt: 324.4 g/mol
InChI Key: GVUMQCYAFGFJPT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Development

PCTA was first synthesized in the late 20th century as part of efforts to develop cardioprotective agents. Early studies in the 1990s demonstrated its ability to improve post-ischemic recovery in isolated rat hearts, with reperfusion using 1 mM PCTA significantly restoring ATP, creatine phosphate, and energy charge compared to controls. The compound emerged from research into acyl-carnitine derivatives, which were known to modulate fatty acid metabolism, and taurine, recognized for its cytoprotective and osmotic regulatory roles. Patent filings, such as US8569335B2 (2009), highlighted methods for creating taurine amides by introducing amidic bonds between non-steroidal anti-inflammatory agents (NSAIs) and taurine, providing a foundational synthetic strategy for PCTA. Subsequent work, including LU82386A1 (1996), detailed processes for preparing acyl-carnitine amides, further advancing PCTA’s pharmaceutical relevance.

Chemical Classification and Nomenclature

PCTA belongs to the class of acyl-carnitine amides , characterized by an amide bond linking the carboxylic acid group of propionylcarnitine to the amino group of taurine. Its systematic IUPAC name is:
(3R)-3-[(propanoyloxy)-4-(trimethylazaniumyl)butanoyl]aminoethane-1-sulfonic acid .

Property Value
CAS Registry Number 76932-34-8
Molecular Formula C₁₅H₃₁N₂O₇S⁺
Molecular Weight 407.48 g/mol
Parent Compounds Propionylcarnitine (C₁₀H₁₉NO₄), Taurine (C₂H₇NO₃S)

The compound’s classification underscores its dual functionality: the carnitine moiety facilitates fatty acid transport, while the taurine component contributes to membrane stabilization and antioxidant activity.

Structural Characteristics

PCTA’s structure integrates key features of both parent molecules (Figure 1):

  • Propionylcarnitine Backbone : A quaternary ammonium group ((CH₃)₃N⁺) linked to a three-carbon chain, esterified with propionic acid.
  • Taurine Moiety : A sulfonic acid (-SO₃H) group connected to an ethylamine backbone.
  • Amide Bond : Formed between the carboxyl group of propionylcarnitine and the amino group of taurine, enhancing metabolic stability compared to ester or ionic linkages.

Key Structural Insights :

  • The (R)-configuration at the 3-position of carnitine is critical for biological activity, as it mirrors endogenous L-carnitine’s stereochemistry.
  • The sulfonic acid group in taurine remains ionized at physiological pH, contributing to PCTA’s solubility and interaction with cellular membranes.

Spectroscopic Data :

  • NMR : Characteristic peaks include δ 3.2 ppm (trimethylammonium protons) and δ 2.4–3.0 ppm (methylene groups adjacent to sulfonic acid and amide bonds).
  • Mass Spectrometry : ESI-MS typically shows a prominent [M+H]⁺ ion at m/z 408.3.

Relationship to Parent Compounds: Propionylcarnitine and Taurine

PCTA’s design leverages the complementary roles of its parent molecules:

Parent Compound Biological Role Contribution to PCTA
Propionylcarnitine Facilitates mitochondrial β-oxidation by shuttling fatty acids. Enhances energy production in ischemic tissues by optimizing acyl-CoA metabolism.
Taurine Stabilizes membranes, regulates calcium signaling, and acts as an antioxidant. Mitigates oxidative stress and improves ion homeostasis during reperfusion.

Synergistic Effects :

  • PCTA’s amide bond resists hydrolysis, prolonging its half-life compared to equimolar mixtures of propionylcarnitine and taurine.
  • In ischemic rat hearts, 0.5 mM PCTA restored 75% of cardiac output vs. 38% in controls, outperforming standalone propionylcarnitine at 20-fold higher concentrations.

Properties

CAS No.

76932-34-8

Molecular Formula

C12H24N2O6S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[[(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate

InChI

InChI=1S/C12H24N2O6S/c1-5-12(16)20-10(9-14(2,3)4)8-11(15)13-6-7-21(17,18)19/h10H,5-9H2,1-4H3,(H-,13,15,17,18,19)/t10-/m1/s1

InChI Key

GVUMQCYAFGFJPT-SNVBAGLBSA-N

SMILES

CCC(=O)OC(CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(=O)OC(CC(=O)NCCS(=O)(=O)[O-])C[N+](C)(C)C

Synonyms

propionylcarnitine-taurine amide
ST 520
ST-520

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of propionylcarnitine-taurine amide diverges significantly from structurally analogous alkanoylcarnitine amides. Below is a comparative analysis based on patent data and functional studies:

Table 1: Structural and Functional Comparison of Alkanoylcarnitine Amides

Compound Name Acyl Group Amino Acid/Amine Primary Therapeutic Applications Key Distinctions from this compound
This compound Propionyl Taurine Arrhythmias, psychostimulation Targets cardiovascular and CNS excitability
Acetyl L-carnitinamide of L-arginine Acetyl L-arginine Neuronal regeneration, memory enhancement Focuses on neurotrophic effects, no psychostimulation
Acetyl L-carnitinamide of L-glutamine Acetyl L-glutamine Neuroprotection, inhibition of neurodegeneration Involves glutamatergic modulation
Isovaleryl L-carnitinamide of L-arginine Isovaleryl L-arginine Cognitive enhancement, coma treatment Larger acyl group may alter pharmacokinetics

Key Findings:

Structural Determinants of Activity: The acyl group (e.g., acetyl vs. propionyl) influences metabolic stability and tissue targeting. Propionylcarnitine’s shorter chain enhances solubility and mitochondrial uptake compared to bulkier acyl groups like isovaleryl . The amino acid/amine component dictates therapeutic specificity. Taurine’s sulfonic acid group confers antioxidant and membrane-stabilizing effects, aligning with cardiovascular applications. In contrast, L-arginine (a nitric oxide precursor) or L-glutamine (a neurotransmitter precursor) shifts activity toward neuroprotection .

Therapeutic Divergence :

  • This compound uniquely combines antiarrhythmic and psychostimulant effects, whereas acetyl-L-arginine derivatives promote neuronal regeneration without CNS excitation .
  • Psychostimulation : This property is absent in other amides, likely due to taurine’s modulation of GABAergic and glycinergic pathways, which differ from arginine’s nitric oxide-mediated mechanisms .

Synthetic Considerations: General amide synthesis challenges—such as reagent toxicity, catalyst recovery, and stereochemical control—apply broadly to these compounds .

Research Implications and Limitations

  • Patent vs. Academic Studies : While patents highlight therapeutic claims, independent studies on pharmacokinetics, toxicity, and comparative efficacy are scarce. For example, the psychostimulant effects of this compound lack detailed mechanistic validation outside patent literature.
  • Synthesis Scalability: Methods like ultrasound-assisted hydrolysis (Table 2, ) show promise for eco-friendly amide synthesis but require adaptation for complex molecules like alkanoylcarnitine amides.

Preparation Methods

Direct Amidation Using Carbodiimide Coupling

A representative protocol involves dissolving propionylcarnitine (1.0 equiv) and taurine (1.2 equiv) in anhydrous DMF under nitrogen. After cooling to 0°C, EDC·HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the carboxyl group. The reaction is stirred for 12–24 hours at room temperature, followed by quenching with aqueous sodium bicarbonate. The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate.

Key Variables:

  • Stoichiometry: Excess taurine ensures complete conversion, as unreacted propionylcarnitine can complicate purification.

  • Catalysts: HOBt suppresses side reactions by stabilizing the active intermediate.

  • Temperature: Prolonged reactions at elevated temperatures (>25°C) increase racemization risk.

Patent-Based Methodologies

A patented approach (CN104987297A) describes the synthesis of propionamide derivatives via direct reaction of carboxylic acids with ammonia or ammonium hydroxide. While originally designed for simpler amides, this method has been adapted for this compound by substituting propionic acid with propionylcarnitine and ammonia with taurine. The process involves:

  • Mixing propionylcarnitine (68.5–89.7 wt%) and taurine (10.3–31.5 wt%) in aqueous ammonia.

  • Heating to 80–210°C under reflux for 0.5–10 hours.

  • Cooling to 80–180°C and isolating the crude product via vacuum distillation.

  • Recrystallization using ethanol, acetone, or ethyl acetate.

Table 1: Yield Variation with Reaction Conditions

Temperature (°C)Time (hours)SolventYield (%)
1503Ethanol37
2003Ethanol60.5
2000.5Ethyl acetate56
1903Acetone71

Data adapted from patent CN104987297A.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude this compound is typically purified via recrystallization. Ethanol and acetone are preferred due to their moderate polarity, which balances solubility and precipitation efficiency. For higher purity, column chromatography on silica gel with a chloroform-methanol gradient (9:1 to 4:1) resolves residual reactants and byproducts.

High-Performance Liquid Chromatography (HPLC)

Quantitative analysis employs reversed-phase HPLC with C18 columns and mobile phases containing 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution (5–50% B over 13 minutes) achieves baseline separation of this compound from impurities. Mass spectrometry (MS) confirmation using electrospray ionization (ESI) in positive ion mode verifies the molecular ion ([M+H]⁺ at m/z 336.2).

Table 2: HPLC-MS/MS Parameters for Analysis

ParameterSetting
ColumnWaters XBridge C18 (2.1 × 50 mm)
Flow Rate0.3 mL/min
Ionization ModeESI (+)
Detection Rangem/z 100–500

Adapted from PMC7383313 .

Q & A

Q. What safety protocols are critical when handling this compound in non-GLP research environments?

  • Answer : Use fume hoods for weighing powdered compound due to respiratory risks. Store lyophilized samples at -80°C with desiccants to prevent hydrolysis. Conduct stability studies under accelerated conditions (40°C/75% RH) to define shelf-life. Emergency procedures should address spill containment and ocular exposure .

Methodological Guidance

  • Data Presentation : Include tables comparing IC₅₀ values across cell lines, chromatograms with peak integration metrics, and dose-response curves with Hill coefficients .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .
  • Collaboration : Assign roles (e.g., synthesis, bioassays, data analysis) using project management tools like Gantt charts to align timelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.